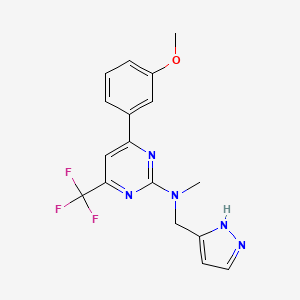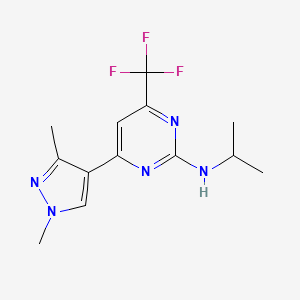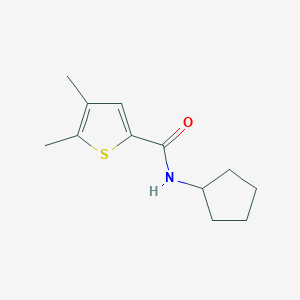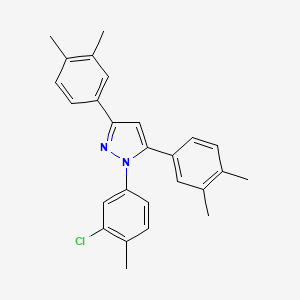![molecular formula C13H13N3O4S B14925551 5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B14925551.png)
5-[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and an acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable β-diketone under acidic conditions.
Acryloylation: The pyrazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Thiazine Ring Formation: The final step involves the cyclization of the intermediate with a thioamide under basic conditions to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Applications De Recherche Scientifique
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
Material Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Research: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiazine ring may also play a role in binding to biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[3-(1-Methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- 5-[3-(1-Ethyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Uniqueness
5-[3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may result in distinct interactions with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C13H13N3O4S |
|---|---|
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
5-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H13N3O4S/c1-3-16-7(2)8(6-14-16)4-5-9(17)10-11(18)15-13(20)21-12(10)19/h4-6,19H,3H2,1-2H3,(H,15,18,20)/b5-4+ |
Clé InChI |
PEKFRNGCKPYNCY-SNAWJCMRSA-N |
SMILES isomérique |
CCN1C(=C(C=N1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C |
SMILES canonique |
CCN1C(=C(C=N1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B14925470.png)
![1-butyl-6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925476.png)


![3,6-dimethyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925507.png)
phosphoryl}acetonitrile](/img/structure/B14925508.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14925512.png)
![2-[3,5-Bis(1-methyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-1-YL]-4-phenyl-1,3-thiazole](/img/structure/B14925520.png)

![2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B14925526.png)

![N-(3,4-dichlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925558.png)
![N-(3,5-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925568.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925573.png)
